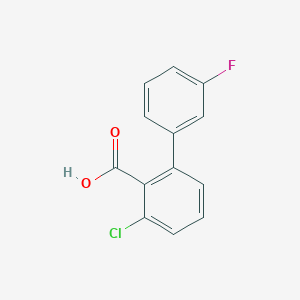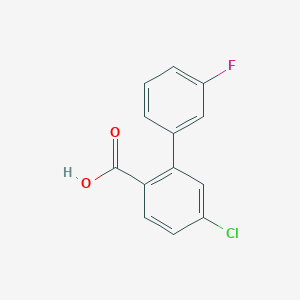
2-Cyano-4-(3-fluorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-4-(3-fluorophenyl)phenol, 95% (2C4FPP) is a fluorinated phenol derivative that has been studied extensively for its potential applications in the biomedical field. It is a white, crystalline solid with a melting point of 92-94°C, and is soluble in a variety of organic solvents. 2C4FPP has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.
Aplicaciones Científicas De Investigación
2-Cyano-4-(3-fluorophenyl)phenol, 95% has been studied extensively for its potential applications in the biomedical field. It has been found to have antimicrobial, anti-inflammatory, and antiviral effects. In particular, 2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to be effective against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been found to be effective against influenza A and B viruses, as well as herpes simplex virus type 1 and 2.
Mecanismo De Acción
The mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95% is not yet fully understood. However, it is believed to act by disrupting the cell membrane of bacteria and viruses, leading to cell death. It is also thought to inhibit the growth of certain fungi by blocking their ability to synthesize ergosterol, an important component of the fungal cell membrane.
Biochemical and Physiological Effects
2-Cyano-4-(3-fluorophenyl)phenol, 95% has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It has also been found to have antioxidant, anti-apoptotic, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyano-4-(3-fluorophenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is soluble in a variety of organic solvents. It is also relatively stable, with a shelf life of up to two years. However, it is not suitable for use in animal or human studies, due to its potential toxicity.
Direcciones Futuras
The potential applications of 2-Cyano-4-(3-fluorophenyl)phenol, 95% are numerous, and there are a number of future directions that could be explored. For example, further research could be conducted to elucidate the mechanism of action of 2-Cyano-4-(3-fluorophenyl)phenol, 95%, and to identify additional biological activities. In addition, further studies could be conducted to assess the safety and efficacy of 2-Cyano-4-(3-fluorophenyl)phenol, 95% in animal and human studies. Finally, the potential of 2-Cyano-4-(3-fluorophenyl)phenol, 95% as a therapeutic agent could be explored, in order to identify potential clinical applications.
Métodos De Síntesis
2-Cyano-4-(3-fluorophenyl)phenol, 95% can be synthesized through a two-step process. The first step involves the reaction of 3-fluorobenzoic acid and cyanide in an aqueous solution to form 3-fluorobenzonitrile. This reaction is carried out at a temperature of 80-90°C in the presence of an acid catalyst. The second step involves the reaction of 3-fluorobenzonitrile with phenol in an aqueous solution at a temperature of 60-70°C, in the presence of an acid catalyst. This reaction yields 2-Cyano-4-(3-fluorophenyl)phenol, 95% as the product.
Propiedades
IUPAC Name |
5-(3-fluorophenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-3-1-2-9(7-12)10-4-5-13(16)11(6-10)8-15/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDTJKPYMQXLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673451 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(3-fluorophenyl)phenol | |
CAS RN |
1214326-77-8 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














